molecular formula C15H12O4 B13146329 4-(Benzyloxy)-3-formylbenzoicacid

4-(Benzyloxy)-3-formylbenzoicacid

Cat. No.: B13146329
M. Wt: 256.25 g/mol
InChI Key: QNMJZNJLOKORKR-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-3-formylbenzoic acid is an organic compound with the molecular formula C15H12O4 It is a derivative of benzoic acid, featuring a benzyloxy group and a formyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-3-formylbenzoic acid typically involves the benzylation of 4-hydroxybenzoic acid followed by formylation. The benzylation step can be achieved using benzyl bromide in the presence of a base such as potassium carbonate. The formylation can be carried out using a Vilsmeier-Haack reaction, which involves the use of N,N-dimethylformamide and phosphorus oxychloride .

Industrial Production Methods: Industrial production of 4-(Benzyloxy)-3-formylbenzoic acid may follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-(Benzyloxy)-3-formylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: 4-(Benzyloxy)-3-carboxybenzoic acid.

    Reduction: 4-(Benzyloxy)-3-hydroxymethylbenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

4-(Benzyloxy)-3-formylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-3-formylbenzoic acid depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The benzyloxy and formyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 4-(Benzyloxy)-3-formylbenzoic acid is unique due to the presence of both benzyloxy and formyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in organic synthesis and research.

Properties

Molecular Formula

C15H12O4

Molecular Weight

256.25 g/mol

IUPAC Name

3-formyl-4-phenylmethoxybenzoic acid

InChI

InChI=1S/C15H12O4/c16-9-13-8-12(15(17)18)6-7-14(13)19-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,17,18)

InChI Key

QNMJZNJLOKORKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)O)C=O

Origin of Product

United States

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